3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with a molecular formula of C9H16N4 It is characterized by a triazole ring fused to a pyrazine ring, with a tert-butyl group attached to the triazole ring
Biochemical Analysis
Biochemical Properties
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase, which is involved in DNA repair processes . The interaction between 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine and poly (ADP-ribose) polymerase is characterized by significant binding energies, indicating a strong affinity . Additionally, this compound has been found to interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and overall cell function . Studies have shown that 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can induce changes in the expression of genes related to oxidative stress and inflammatory responses .
Molecular Mechanism
At the molecular level, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in DNA repair and cell cycle regulation . This compound binds to the active sites of these enzymes, preventing their normal function and leading to alterations in cellular processes . Additionally, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can activate certain signaling pathways by binding to specific receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade when exposed to certain environmental factors such as light and temperature . Long-term studies have shown that prolonged exposure to 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been found to have therapeutic effects, such as reducing inflammation and promoting tissue repair . At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects .
Metabolic Pathways
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis . Additionally, it can affect the levels of metabolites, leading to changes in cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . Its localization to these compartments allows it to interact with key biomolecules and influence cellular processes at a localized level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or a similar compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings, potentially altering the compound’s properties.
Substitution: The tert-butyl group or other substituents on the rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Research has indicated potential antibacterial and anticancer activities for derivatives of this compound, making it a subject of interest in drug discovery
Mechanism of Action
The mechanism of action for 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but studies have shown that certain derivatives exhibit significant inhibition of cancer cell lines and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: This compound has a similar triazole-pyrazine structure but includes a carboxylic acid group, which can alter its reactivity and applications.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine:
Uniqueness
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)8-12-11-7-6-10-4-5-13(7)8/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSADDHILQXZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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